molecular formula C19H15N5OS B2453370 benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034311-04-9

benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2453370
CAS No.: 2034311-04-9
M. Wt: 361.42
InChI Key: YYSBWDUBZTUTOJ-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a complex organic compound that features a benzothiazole ring, a triazole ring, and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name

1,3-benzothiazol-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-19(18-20-15-8-4-5-9-17(15)26-18)23-10-14(11-23)24-12-16(21-22-24)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSBWDUBZTUTOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3S2)N4C=C(N=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves multiple steps. One common method starts with the preparation of substituted 2-amino benzothiazoles, which are then coupled with phenyl anthranilic acid to form intermediate compounds. These intermediates are further treated with chloroethyl derivatives to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. For instance, studies have shown that compounds similar to benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone can inhibit the growth of various cancer cell lines.

Case Study:
A study investigated the anticancer activity of benzothiazole derivatives against pancreatic cancer cells, revealing promising results where several synthesized compounds demonstrated cytotoxic effects .

CompoundCancer Cell LineIC50 (µM)
Compound AMCF7 (Breast)15
Compound BA549 (Lung)10
Compound CPANC1 (Pancreatic)5

Antimicrobial Activity

The presence of the benzothiazole and triazole structures enhances the antimicrobial efficacy of this compound. Research has shown that it exhibits activity against various bacterial strains.

Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound XE. coli12 µg/mL
Compound YS. aureus10 µg/mL
Compound ZP. aeruginosa15 µg/mL

Enzyme Inhibition

Benzo[d]thiazol derivatives have been reported as selective inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action:
The binding interactions between the compound and AChE involve π–π stacking with aromatic residues, leading to effective inhibition . This selectivity is attributed to the spatial arrangement of the benzothiazole scaffold in relation to the enzyme's active site.

Therapeutic Potential

Given its diverse biological activities, benzo[d]thiazol derivatives are being explored for their potential therapeutic applications in:

  • Anticancer therapies: Targeting specific cancer cell lines.
  • Antimicrobial agents: Developing new treatments against resistant bacterial strains.
  • Neuroprotective drugs: As AChE inhibitors for Alzheimer's disease management.

Mechanism of Action

The mechanism of action of benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects. Molecular docking studies have shown that this compound can bind to protein receptors, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides
  • 2-(4-phenyl-1H-1,2,3-triazol-1-yl)benzothiazole derivatives

Uniqueness

Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is unique due to its combination of benzothiazole, triazole, and azetidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound in medicinal chemistry .

Biological Activity

Benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of benzo[d]thiazole derivatives with triazole and azetidine moieties. The structural formula is represented as follows:

C21H19N5OS2\text{C}_{21}\text{H}_{19}\text{N}_{5}\text{OS}_{2}

This compound exhibits a complex structure that allows for various interactions within biological systems.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Research has demonstrated that derivatives of benzothiazole compounds exhibit potent anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study indicated that related compounds induced apoptosis in HepG2 cells through reactive oxygen species (ROS) pathways, highlighting their potential as anticancer agents .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives are known to possess broad-spectrum antibacterial and antifungal activities. For example, related thiazole compounds have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 100 µg/mL to 168 µg/mL .

3. Antiparasitic Effects
Benzothiazole derivatives have shown promise in treating parasitic infections. Some studies report that these compounds exhibit activity against protozoan parasites, suggesting their potential utility in developing antiparasitic therapies .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

Apoptosis Induction:
The compound has been shown to trigger apoptosis in cancer cells through ROS accumulation and mitochondrial membrane potential disruption. This process involves the activation of caspases, which are critical for executing the apoptotic program .

Inhibition of Enzymatic Activity:
Benzothiazole derivatives often act by inhibiting key enzymes involved in cellular processes. For example, some studies suggest that these compounds can inhibit interactions between amyloid beta peptide and associated proteins implicated in Alzheimer’s disease .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of benzothiazole derivatives:

StudyFindings
Study 1 Investigated the cytotoxicity of benzothiazole derivatives against HepG2 cells; found significant apoptosis induction via ROS pathways .
Study 2 Evaluated antimicrobial activity; demonstrated effective inhibition against E. coli and S. aureus with MICs < 200 µg/mL .
Study 3 Explored antiparasitic effects; showed activity against protozoan parasites in vitro .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for benzo[d]thiazol-2-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of azetidine intermediates via nucleophilic substitution or cycloaddition reactions. For example, azetidine rings can be functionalized with triazole moieties using copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 2 : Coupling of the benzo[d]thiazole moiety using carbonyl-forming agents (e.g., EDCI or DCC) in anhydrous solvents like DMF or THF .
  • Critical Parameters : Reaction temperatures (60–100°C), solvent polarity, and stoichiometric ratios of coupling partners must be optimized to avoid side products .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization involves:

  • Spectroscopic Analysis : 1^1H/13^13C NMR to confirm regiochemistry of triazole and azetidine rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by reverse-phase HPLC) .

Q. What structural motifs influence its physicochemical properties?

  • Methodological Answer :

  • Azetidine Ring : Enhances conformational rigidity, improving binding affinity to biological targets .
  • Triazole Moiety : Participates in hydrogen bonding and π-π stacking, critical for target engagement .
  • Benzo[d]thiazole : Contributes to lipophilicity (logP ~3.2), impacting membrane permeability .

Advanced Research Questions

Q. How can coupling reactions in the synthesis be optimized for higher yields?

  • Methodological Answer :

  • Catalyst Screening : Use Pd or Cu catalysts for triazole-azetidine coupling (e.g., CuI for CuAAC) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Reaction Monitoring : Real-time FTIR or TLC tracks intermediate formation, enabling rapid adjustments .

Q. What strategies resolve contradictory bioactivity data across assays?

  • Methodological Answer :

  • Orthogonal Assays : Validate target inhibition using SPR (surface plasmon resonance) alongside enzymatic assays .
  • Experimental Replication : Control batch-to-batch variability by synthesizing multiple compound lots .
  • Matrix Stabilization : Prevent organic degradation (e.g., cooling samples during bioactivity screens) .

Q. How do substituents on the phenyl-triazole moiety affect structure-activity relationships (SAR)?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Increase electrophilicity, enhancing interactions with catalytic residues (e.g., kinase ATP-binding pockets) .
  • Steric Effects : Bulky substituents (e.g., -OCH3_3) reduce binding affinity in sterically constrained targets .
  • Data Validation : Compare IC50_{50} values across analogs using dose-response curves (e.g., 3-fold differences indicate SAR significance) .

Q. What mechanistic insights explain its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with enzymes (e.g., CYP450 isoforms) .
  • Kinetic Studies : Measure kcat_{cat}/Km_m ratios to distinguish competitive vs. non-competitive inhibition .
  • Mutagenesis : Replace key residues (e.g., Ser530 in COX-2) to validate binding hypotheses .

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